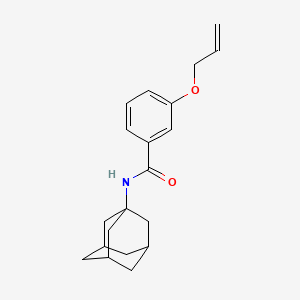

N-1-adamantyl-3-(allyloxy)benzamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-3-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-2-6-23-18-5-3-4-17(10-18)19(22)21-20-11-14-7-15(12-20)9-16(8-14)13-20/h2-5,10,14-16H,1,6-9,11-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUWRILSTSPROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Adamantyl vs. Bulky Alkyl/Aryl Substituents

- N-(1-Adamantylmethyl)-4-nitro-3-methylbenzamide (): Shares the adamantyl group but includes a nitro and methyl substituent on the benzene ring. Molecular weight: 328.4 g/mol.

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Replaces adamantyl with a dimethoxyphenethyl group. The methoxy substituents improve solubility but reduce steric bulk, impacting interactions with hydrophobic binding pockets. Melting point: 90°C; yield: 80% .

- 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (): Features a pyridinyl group instead of adamantyl. This heteroaromatic ring enhances hydrogen-bonding capacity and targets nicotinic acetylcholine receptors (nAChRs) with IC₅₀ = 6.0 µM for α4β2 nAChRs .

Allyloxy Positioning and Reactivity

- N-[2-(Allyloxy)phenyl]-3-chlorobenzamide (): Positions the allyloxy group at the 2-position of the benzene ring, with an additional chloro substituent. Molecular weight: 287.74 g/mol .

- N-(6-((Allyloxy)methyl)undeca-3,8-diyn-6-yl)benzamide (): Incorporates an allyloxy-methyl group on an alkyne chain, enabling complex cyclization or metathesis reactions. This highlights the versatility of allyloxy groups in synthetic applications .

Pharmacological and Functional Comparisons

*The adamantyl group’s high lipophilicity may enhance blood-brain barrier penetration, making it a candidate for neurological targets .

Physicochemical Properties

*Estimated molecular weight based on C₁₉H₂₃NO₂ (adamantyl: C₁₀H₁₅; benzamide + allyloxy: C₉H₈NO₂).

Q & A

Basic: What are the recommended synthetic methodologies for N-1-adamantyl-3-(allyloxy)benzamide, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves coupling 1-adamantylamine with 3-(allyloxy)benzoyl chloride in the presence of a base like triethylamine (TEA) under anhydrous conditions. Key steps include:

- Reagents : Use TEA to neutralize HCl generated during amide bond formation .

- Solvent : Dichloromethane (DCM) or acetonitrile at room temperature or mild heating (40–60°C) .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .

- Yield Optimization :

- Stoichiometric ratios (1:1.2 for amine:acyl chloride) improve conversion .

- Slow addition of acyl chloride to prevent side reactions.

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Reported yields for similar adamantyl benzamides range from 37% to 91%, depending on substituent steric effects .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR :

- X-Ray Crystallography : Resolve adamantyl group geometry (gauche conformation relative to the amide bond) and hydrogen-bonding patterns, as demonstrated for analogous adamantyl acetamides .

- HRMS : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₂₀H₂₄NO₂⁺: 310.1808) .

Basic: What preliminary biological assays are suitable for evaluating this compound?

Answer:

Prioritize receptor binding and enzymatic inhibition assays:

- nAChR Modulation :

- Use electrophysiology (e.g., Xenopus oocyte models) to test inhibition of human α4β2 and α3β4 nicotinic receptors. IC₅₀ values <10 µM indicate potency .

- Compare selectivity ratios (α4β2/α3β4) to assess subtype specificity .

- Enzyme Inhibition :

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for antiproliferative activity .

Advanced: How do structural modifications (e.g., allyloxy vs. nitro groups) impact the selectivity of adamantyl benzamides for neuronal receptors?

Answer:

SAR studies on benzamide analogs reveal:

- Allyloxy Group : Enhances flexibility and π-π interactions with aromatic residues in nAChR allosteric pockets, increasing α4β2 affinity (IC₅₀ ~6 µM) .

- Adamantyl vs. Pyridinyl Substituents : Adamantyl’s lipophilicity improves membrane permeability but may reduce water solubility. Pyridinyl analogs exhibit higher α3β4 selectivity .

- Nitro Substitution : Introduces electron-withdrawing effects, potentially altering binding kinetics. For example, 3-nitro analogs show stronger cholinesterase inhibition (IC₅₀ ~2 µM) .

Methodological Insight : - Perform molecular docking (AutoDock Vina) to predict binding poses in receptor models (e.g., PDB: 2BR8 for nAChR) .

- Compare LogP values (e.g., ChemDraw predictions) to correlate hydrophobicity with activity .

Advanced: What computational strategies are effective for predicting the binding modes of this compound with target proteins?

Answer:

- Ligand-Based Virtual Screening :

- Generate pharmacophore models (e.g., Phase) using known nAChR inhibitors (e.g., varenicline) to identify critical H-bond acceptors and hydrophobic regions .

- Structure-Based Docking :

- Use cryo-EM structures of nAChRs (e.g., α4β2 subtype) to simulate binding. The adamantyl group may occupy a hydrophobic pocket near Leu₁₁⁶, while the allyloxy moiety interacts with Tyr₁₉⁸ .

- MD Simulations :

Advanced: How should researchers address potential hazards during the synthesis and handling of this compound?

Answer:

- Decomposition Risks :

- DSC analysis of related benzamides shows exothermic decomposition above 150°C. Store at -20°C in amber vials under argon .

- Mutagenicity :

- Ames II testing for similar anomeric amides indicates low mutagenicity (<1.5-fold revertant colonies vs. controls). Still, handle with nitrile gloves and fume hoods .

- Waste Disposal :

- Quench excess acyl chloride with ice-cold NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.